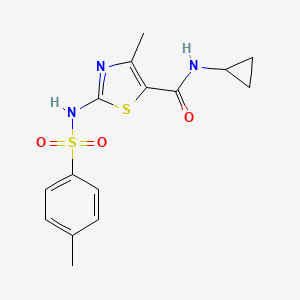

![molecular formula C16H14N4O2 B2818362 N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448073-11-7](/img/structure/B2818362.png)

N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

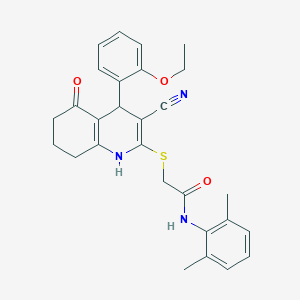

“N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound. The title tridentate ligand, C14H10N4O, crystallizes with three independent molecules (A, B and C) in the asymmetric unit . All three molecules are relatively planar .

Synthesis Analysis

The synthesis of this compound involves a reaction of pyrazine-2-carboxylic acid and 8-aminoquinoline in 1,2-dichloroethane . The mixture was distilled to azeotropically remove any solvated H2O .Molecular Structure Analysis

The molecules of this compound are linked by offset π–π interactions, forming layers parallel to the plane . The centroids of the quinoline ring systems in the molecule are linked via these interactions .Physical and Chemical Properties Analysis

The compound is relatively planar with the NH H atom forming three-centered (bifurcated) intramolecular N—H N hydrogen bonds in each molecule . There is also an intramolecular C—H O contact present in each molecule, involving the benzene ring of the quinoline unit and the amide carboxamide O atom .Scientific Research Applications

Antimicrobial Agents

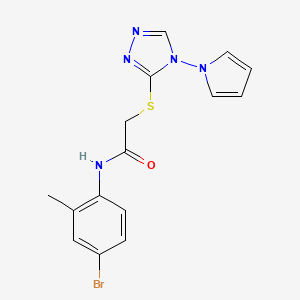

Studies have detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential as antimicrobial agents. For instance, the reaction of certain quinoline derivatives with ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile afforded compounds that were screened for their antibacterial and antifungal activity, indicating potential for antimicrobial applications (Holla et al., 2006).

Anticancer Research

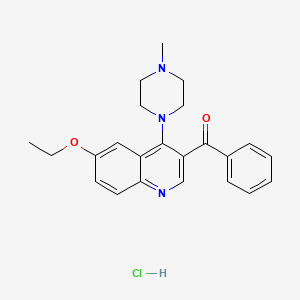

Compounds structurally related to "N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide" have been explored for their anticancer properties. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and showed potent cytotoxicity against various cancer cell lines, indicating their potential use in anticancer research (Deady et al., 2003).

Corrosion Inhibition

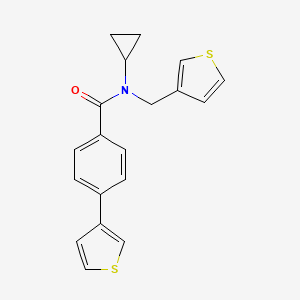

Carboxamide derivatives have also been evaluated for their role as corrosion inhibitors. A study examined the performance of certain carboxamide ligands in hydrochloric acid solution for mild steel protection, showing that these compounds can act effectively as corrosion inhibitors (Erami et al., 2019).

Synthesis of Heterocyclic Compounds

Several studies have focused on the synthesis of novel heterocyclic compounds that may have varied applications in pharmaceuticals and materials science. For example, research on the facile synthesis of novel benzo-1,3-dioxolo-, benzothiazolo-, pyrido-, and quinolino-fused heterocycles demonstrates the versatility of heterocyclic chemistry in creating compounds with potential biological activity (Avila et al., 2011).

Future Directions

Properties

IUPAC Name |

N-quinolin-8-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(13-10-14-20(19-13)8-3-9-22-14)18-12-6-1-4-11-5-2-7-17-15(11)12/h1-2,4-7,10H,3,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJRBENWVRAXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B2818279.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)